L-Histidine-13C6,15N3 L-Histidine-13C6,15N3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16596675
InChI: InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
SMILES:
Molecular Formula: C6H9N3O2
Molecular Weight: 164.091 g/mol

L-Histidine-13C6,15N3

CAS No.:

Cat. No.: VC16596675

Molecular Formula: C6H9N3O2

Molecular Weight: 164.091 g/mol

* For research use only. Not for human or veterinary use.

L-Histidine-13C6,15N3 -

Specification

Molecular Formula C6H9N3O2
Molecular Weight 164.091 g/mol
IUPAC Name (2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
Standard InChI Key HNDVDQJCIGZPNO-SOVAVUQXSA-N
Isomeric SMILES [13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2]
Canonical SMILES C1=C(NC=N1)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

L-Histidine-¹³C₆,¹⁵N₃ has the molecular formula C₆H₉N₃O₂, with a molecular weight of 164.091 g/mol for the base compound and 218.57 g/mol for its hydrochloride monohydrate form . The isotopic enrichment involves:

  • ¹³C substitution: Six carbon atoms in the imidazole ring and side chain are replaced with carbon-13.

  • ¹⁵N substitution: Three nitrogen atoms (one in the amino group and two in the imidazole ring) are replaced with nitrogen-15.

The IUPAC name, (2S)-2-(¹⁵N)azanyl-3-((2,4,5-¹³C₃,1,3-¹⁵N₂)1H-imidazol-5-yl)(1,2,3-¹³C₃)propanoic acid, reflects its stereochemistry and isotopic distribution .

Table 1: Key Chemical Properties of L-Histidine-¹³C₆,¹⁵N₃

PropertyValueSource
Molecular FormulaC₆H₉N₃O₂
Molecular Weight164.091 g/mol (base)
Isotopic Purity≥98% ¹³C, ≥98% ¹⁵N
CAS Number1219114-75-6 (base)
Hydrochloride Monohydrate202468-43-7

Synthesis and Isotopic Incorporation

Synthetic Methodology

The synthesis of L-Histidine-¹³C₆,¹⁵N₃ involves multi-step enzymatic and chemical processes to incorporate stable isotopes into specific positions:

  • Precursor Selection: Isotopically enriched substrates, such as ¹³C-glucose and ¹⁵N-ammonia, are used in microbial fermentation or chemical synthesis.

  • Biosynthetic Pathways: Engineered E. coli or Corynebacterium glutamicum strains metabolize labeled precursors to produce L-histidine with high isotopic purity.

  • Purification: High-performance liquid chromatography (HPLC) and ion-exchange chromatography isolate the labeled compound, achieving ≥98% isotopic enrichment .

Quality Control

Isotopic purity is validated using:

  • Mass Spectrometry: Quantifies ¹³C and ¹⁵N incorporation ratios.

  • NMR Spectroscopy: Confirms the position-specific labeling pattern .

Applications in Biochemical Research

Metabolic Pathway Analysis

L-Histidine-¹³C₆,¹⁵N₃ is widely used to trace histidine metabolism in vivo. For example, studies in rodents have elucidated its role in histamine synthesis and purine nucleotide metabolism, with isotopic labels enabling precise quantification of metabolic fluxes.

Protein Dynamics and NMR Studies

In protein NMR, ¹³C and ¹⁵N labels facilitate the assignment of resonance signals and the analysis of protein-ligand interactions. For instance, labeled histidine residues in enzymes like histidine ammonia-lyase (HAL) have provided insights into catalytic mechanisms .

Table 2: Research Applications of L-Histidine-¹³C₆,¹⁵N₃

ApplicationMethodologyKey FindingSource
Metabolic Flux Analysis¹³C-MS TrackingIdentified histidine catabolism pathways in liver cells
Enzyme Mechanism Studies¹⁵N NMRRevealed proton transfer steps in HAL catalysis
Stress Response ResearchIsotopic TracingLinked histidine supplementation to reduced oxidative stress in models

Biological Significance of L-Histidine

Physiological Roles

As an essential amino acid, L-histidine is critical for:

  • Enzyme Function: Serves as a catalytic residue in enzymes such as carbonic anhydrase.

  • Histamine Production: Precursor for histamine synthesis, a key mediator in immune responses.

  • Metal Ion Chelation: Imidazole group binds zinc and iron ions in metalloproteins .

Clinical and Nutritional Implications

Deficiencies in histidine are linked to metabolic disorders and impaired growth. Isotope-labeled studies using L-Histidine-¹³C₆,¹⁵N₃ have advanced dietary recommendations and therapeutic strategies for conditions like chronic kidney disease.

Research Advancements and Future Directions

Cognitive and Stress Modulation

Recent studies demonstrate that L-histidine supplementation enhances cognitive function in stress-induced animal models. Isotopic tracing revealed its role in modulating neurotransmitter levels and reducing oxidative stress in the hippocampus.

Technological Integration

Advances in hyperpolarized ¹³C-NMR and cryo-electron microscopy (cryo-EM) are expanding the utility of L-Histidine-¹³C₆,¹⁵N₃ in structural biology. These technologies enable real-time observation of histidine residues in large protein complexes .

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